molecular formula C30H48O4 B082541 Saikogenin F

Saikogenin F

Cat. No.: B082541
M. Wt: 472.7 g/mol
InChI Key: IUBQSOTVBGNWDI-CUMBFETHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saikogenin F is a naturally occurring compound derived from the roots of the plant Bupleurum falcatum L. It belongs to the class of triterpenoid saponins, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, particularly in the fields of anti-cancer and anti-inflammatory research .

Scientific Research Applications

Saikogenin F has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Saikogenin F, a component of Bupleurum falcatum L., has been found to have significant anti-cancer effects . The primary targets of this compound are cancer cells, specifically the human colon cancer cell line HCT 116 . It also targets microglia, inhibiting their activation in response to Aβ-induced neuroinflammation .

Mode of Action

This compound interacts with its targets by inhibiting their growth and activation. In the case of the human colon cancer cell line HCT 116, this compound markedly inhibits the growth of the cancer cells . For microglia, this compound effectively inhibits their activation in response to Aβ-induced neuroinflammation .

Biochemical Pathways

This compound is a deglycosylated metabolite of saikosaponin A and saikosaponin D, transformed by intestinal bacteria in the gastrointestinal tract . The transformation process involves recombinant glycoside hydrolases that exhibit glycoside cleavage activity with saikosaponins . This enzymatic transformation significantly improves the production of saponin metabolites of Bupleurum falcatum L .

Pharmacokinetics

The pharmacokinetics of this compound involve its transformation from saikosaponin A and D via enzymatic hydrolysis . This transformation process improves the bioavailability of this compound . The enzymes involved in this transformation, BglPm and BglLk, exhibit good activity between 30–37 °C and pH 6.5–7.0 .

Result of Action

The result of this compound’s action is the inhibition of the growth of the human colon cancer cell line HCT 116 . It also relieves Aβ-induced cognitive impairment via inhibiting neuroinflammation and microglial activation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The enzymes involved in its transformation, BglPm and BglLk, exhibit good activity between 30–37 °C and pH 6.5–7.0 . These factors can influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Saikogenin F interacts with various enzymes and proteins in biochemical reactions. It has been shown to inhibit the proliferation of A549 cells, a type of lung cancer cell, at concentrations of 50, 70, and 90 μg/mL

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to inhibit the growth of the human colon cancer cell line HCT 116 .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and how they lead to the observed effects of this compound are still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on Alzheimer’s disease in mice, different doses of this compound (10, 20, and 40 mg/kg) were administered daily . The results showed that this compound could ameliorate cognition impairment induced by amyloid β (Aβ) in these mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these metabolic pathways and the exact nature of this compound’s involvement are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: Saikogenin F can be synthesized from saikosaponins, which are extracted from Bupleurum falcatum L. The process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity. The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively, are used to convert saikosaponin A and D into this compound via prothis compound . The reaction conditions typically involve temperatures between 30–37°C and a pH range of 6.5–7.0 .

Industrial Production Methods: Industrial production of this compound involves the extraction of saikosaponins from the dried roots of Bupleurum falcatum L. The roots are crushed and extracted with a mixture of ethanol and water (7:3) through reflux extraction. The extract is then evaporated under reduced pressure to obtain a crude extract, which is further purified using preparative high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Saikogenin F undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific glycosidase inhibitory activity and its potent anti-cancer and anti-inflammatory effects. Its ability to modulate multiple signaling pathways and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQSOTVBGNWDI-CUMBFETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saikogenin F
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Saikogenin F
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Customer
Q & A

Q1: What is the primary mechanism of action for Saikogenin F?

A: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its effects primarily through anti-inflammatory pathways. Studies have shown that this compound can inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages [].

Q2: How does this compound affect neuroinflammation in Alzheimer's disease models?

A: Research indicates that this compound can ameliorate learning and memory impairment in a mouse model of Alzheimer’s disease by inhibiting neuroinflammation and microglial activation. This is likely achieved by suppressing the expression of NADPH oxidase subunits gp91phox and p47phox, key regulators of oxidative stress and inflammation in the brain [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers utilize a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments such as COSY, ROESY, HMQC, and HMBC) and mass spectrometry (MS), to elucidate the structure of this compound and its derivatives [, , , , ].

Q5: How is this compound metabolized in the body?

A: this compound is a metabolite itself, derived from the hydrolysis of saikosaponins, primarily in the intestinal tract. Studies in rats indicate that this compound undergoes further phase I metabolism in the liver, mainly through hydration and monooxidation [].

Q6: What are the primary excretion routes of this compound and its metabolites?

A: Both biliary and renal excretion pathways have been observed for this compound and its metabolites in rat models [].

Q7: What are the reported biological activities of this compound?

A: Research suggests that this compound possesses various biological activities, including anti-inflammatory [, ], neuroprotective [], hepatoprotective [], and potential anti-cancer effects [].

Q8: How does the biological activity of this compound compare to its glycosylated precursors, the saikosaponins?

A: While both this compound and its precursor saikosaponins exhibit biological activities, their potency and specific effects may differ. For instance, this compound exhibits a weaker corticosterone secretion-inducing activity compared to saikosaponin a [].

Q9: How do structural modifications of this compound impact its activity?

A: Research suggests that the presence and type of sugar moieties attached to this compound can significantly influence its biological activity. For example, the corticosterone secretion-inducing activity is affected by the balance between the sugar and aglycone portions [].

Q10: What analytical methods are used to quantify this compound in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) and mass spectrometers (MS), is commonly employed to quantify this compound and its metabolites in biological matrices [, , ].

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